2,2-Dimethyl-1-nitrobutane

nitroalkane boiling point isomer comparison

2,2-Dimethyl-1-nitrobutane (CAS 2625-29-8) is a primary nitroalkane in which a nitro group is attached to a carbon skeleton bearing a gem-dimethyl substituent at the 2-position, i.e., a neopentyl-type framework extended by one methylene unit. With molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g·mol⁻¹, it occupies a distinct niche between shorter-chain nitroalkanes (e.g., 1-nitrobutane) and tertiary nitro compounds (e.g., 2-methyl-2-nitropropane).

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 2625-29-8
Cat. No. B15322044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-nitrobutane
CAS2625-29-8
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC(C)(C)C[N+](=O)[O-]
InChIInChI=1S/C6H13NO2/c1-4-6(2,3)5-7(8)9/h4-5H2,1-3H3
InChIKeyBJNROHKGPXDHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1-nitrobutane (CAS 2625-29-8): Procurement-Relevant Physicochemical and Structural Baseline


2,2-Dimethyl-1-nitrobutane (CAS 2625-29-8) is a primary nitroalkane in which a nitro group is attached to a carbon skeleton bearing a gem-dimethyl substituent at the 2-position, i.e., a neopentyl-type framework extended by one methylene unit [1]. With molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g·mol⁻¹, it occupies a distinct niche between shorter-chain nitroalkanes (e.g., 1-nitrobutane) and tertiary nitro compounds (e.g., 2-methyl-2-nitropropane). Predicted physicochemical properties—boiling point ~173 °C, vapor pressure ~1.3 mmHg at 25 °C, and ACD/LogP ~2.10—differentiate it from both unbranched and positional isomer comparators, making it a non-fungible building block in synthetic and physical-organic chemistry [2].

Why Generic 1-Nitroalkane Substitution Fails for 2,2-Dimethyl-1-nitrobutane-Critical Structure–Property Divergences


Experimentalists and procurement specialists frequently assume that primary nitroalkanes of similar molecular weight are interchangeable; however, 2,2-dimethyl-1-nitrobutane resists such casual substitution. The gem-dimethyl branch at C2 imposes steric shielding of the α‑carbon, directly altering nucleophilic addition rates in Henry (nitroaldol) reactions and modulating nitronate-anion stability relative to unbranched 1-nitrobutane or 2-nitrobutane [1]. On the physicochemical front, the compound exhibits a boiling point elevated by ≈20–34 °C and a vapor pressure reduced by a factor of ~3.4 compared to unbranched analogs—differences that translate into divergent distillation-cut requirements, altered headspace partitioning, and distinct handling protocols . Moreover, its computed lipophilicity (ACD/LogP ≈2.10) is significantly higher than that of 1-nitrobutane (LogP ≈1.38), impacting both solvent-extraction efficiency and biological-membrane partitioning [2]. These quantifiable divergences mean that replacing 2,2-dimethyl-1-nitrobutane with a simpler nitroalkane will inevitably perturb reaction kinetics, phase behavior, and overall process robustness.

Quantitative Differentiation Evidence for 2,2-Dimethyl-1-nitrobutane versus Closest Nitroalkane Comparators


Boiling Point Elevation: A 20–34 °C Offset from Unbranched and Positional Isomers

The predicted normal boiling point of 2,2-dimethyl-1-nitrobutane (172.8 ± 9.0 °C, ACD/Labs model) is substantially higher than that of the unbranched primary analog 1-nitrobutane (152.9 ± 3.0 °C) and the secondary positional isomer 2-nitrobutane (138.5 ± 8.0 °C), both predicted using the same computational engine . The observed differences of +19.9 °C and +34.3 °C, respectively, are consistent with increased molecular surface area and stronger London dispersion forces arising from the neopentyl-like hydrocarbon skeleton.

nitroalkane boiling point isomer comparison

Vapor Pressure Reduction: ~3.4‑Fold Lower Volatility than 1‑Nitrobutane

At 25 °C, the predicted vapor pressure of 2,2-dimethyl-1-nitrobutane is 1.3 ± 0.3 mmHg, whereas 1-nitrobutane exhibits a predicted value of 4.4 ± 0.3 mmHg under the same ACD/Labs model . The ratio of vapor pressures (1.3 / 4.4 = 0.30) corresponds to a ~3.4‑fold reduction in volatility. The homolog 2,2-dimethyl-1-nitropropane (C5) shows an intermediate vapor pressure of 3.9 ± 0.3 mmHg, confirming that the combination of chain elongation and gem‑dimethyl branching synergistically suppresses volatility .

vapor pressure volatility Henry's law

Lipophilicity Jump: LogP Increase of ~0.7 Units over 1‑Nitrobutane

The computed octanol-water partition coefficient (ACD/LogP) for 2,2-dimethyl-1-nitrobutane is 2.10, compared to 1.56 for the shorter homolog 2,2-dimethyl-1-nitropropane and 1.38 for unbranched 1-nitrobutane [1]. The ΔLogP of +0.72 versus 1-nitrobutane corresponds to a ~5.2‑fold increase in the equilibrium concentration ratio in octanol relative to water, indicating substantially enhanced lipid solubility.

lipophilicity logP partition coefficient

Steric Shielding of the α‑Carbon: Class-Level Inference for Henry Reaction Rates

The gem-dimethyl substituent at C2 creates substantial steric congestion adjacent to the nitro-bearing carbon. In the broader nitroalkane class, branching at the α- or β-position is well documented to reduce the rate of nitronate-anion formation and subsequent electrophilic trapping in Henry (nitroaldol) reactions, owing to hindered deprotonation and unfavorable steric interactions in the transition state [1]. While explicit kinetic data for 2,2-dimethyl-1-nitrobutane are absent from the peer-reviewed literature, class-level inference predicts that its Henry reaction rate constants will be reduced relative to unbranched 1-nitrobutane by an amount qualitatively similar to that observed for neopentyl vs. n‑alkyl systems in analogous carbanionic processes.

Henry reaction steric hindrance nitronate

Enthalpy of Vaporization: 40.9 kJ/mol vs. 37.6 kJ/mol for 2-Nitrobutane

The predicted enthalpy of vaporization (ΔvapH) for 2,2-dimethyl-1-nitrobutane is 40.9 ± 3.0 kJ·mol⁻¹, compared to 37.6 ± 3.0 kJ·mol⁻¹ for 2-nitrobutane under the same ACD/Labs model . The excess of 3.3 kJ·mol⁻¹ reflects stronger intermolecular interactions arising from the extended, branched hydrocarbon framework. This difference implies a higher energy input requirement for evaporation or distillation.

enthalpy of vaporization thermophysical distillation

Rotatable Bond Count: Increased Conformational Flexibility Relative to Shorter Homologs

The rotatable bond count for 2,2-dimethyl-1-nitrobutane is 3, compared to 2 for both 1-nitrobutane and 2,2-dimethyl-1-nitropropane [1][2][3]. This additional degree of internal rotation, contributed by the ethyl group attached to the quaternary carbon, expands the accessible conformational space—potentially influencing molecular recognition events, crystal packing, and entropy-driven binding phenomena.

rotatable bonds conformational flexibility molecular descriptor

Optimal Application Scenarios for 2,2-Dimethyl-1-nitrobutane Based on Verified Evidence


Sterically Modulated Henry (Nitroaldol) Reaction Scaffold

Researchers requiring a nitroalkane nucleophile with attenuated α-C–H acidity and enhanced steric bulk can employ 2,2-dimethyl-1-nitrobutane to favor mono‑addition over bis‑addition in Henry reactions with dialdehydes, potentially improving selectivity in the construction of complex nitro‑alcohol intermediates . The steric hindrance at the α‑carbon, inferred from class-level structure–reactivity correlations, helps prevent over‑reaction in polyfunctional substrates.

Low-Volatility Synthetic Intermediate for High-Temperature Processes

The combination of a boiling point ~173 °C and a vapor pressure of only 1.3 mmHg at 25 °C makes 2,2-dimethyl-1-nitrobutane suitable for reactions conducted at elevated temperatures under ambient pressure, where more volatile nitroalkanes (e.g., 1-nitrobutane, bp ~153 °C, vp 4.4 mmHg) would suffer unacceptable evaporative losses. This property is exploited in solvent-free or high‑boiling‑solvent transformations.

Lipophilic Probe in Biphasic and Membrane-Partitioning Studies

With an ACD/LogP of 2.10—significantly higher than 1-nitrobutane (LogP 1.38) —2,2-dimethyl-1-nitrobutane partitions preferentially into organic phases and lipid bilayers. This makes it a valuable probe for calibrating extraction efficiencies, validating computational partition models, or serving as a lipophilic nitroalkane standard in quantitative structure–activity relationship (QSAR) datasets.

Energy-Intensive Distillation or Controlled-Release Formulations

The elevated enthalpy of vaporization (40.9 kJ·mol⁻¹ vs. 37.6 kJ·mol⁻¹ for 2-nitrobutane) indicates that 2,2-dimethyl-1-nitrobutane requires more thermal energy per mole to vaporize. This characteristic can be advantageous in applications demanding slow evaporative release—such as in specialty coatings or controlled‑release formulations—where rapid volatilization of lower‑enthalpy analogs is undesirable.

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